4-(Bromomethyl)-1-ethylpyrrolidin-2-one

mPGES-1 inhibitor PGE2 suppression inflammation

4-(Bromomethyl)-1-ethylpyrrolidin-2-one (CAS 1824497-15-5) is a C7H12BrNO heterocyclic building block featuring a pyrrolidin-2-one core with an N-ethyl substituent and a bromomethyl group at the 4-position. Its predicted physicochemical profile — boiling point 297.9±13.0 °C, density 1.391±0.06 g/cm³, and pKa -1.27±0.40 — distinguishes it from the 5-substituted regioisomer and the chloromethyl analog.

Molecular Formula C7H12BrNO
Molecular Weight 206.08 g/mol
Cat. No. B15317023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Bromomethyl)-1-ethylpyrrolidin-2-one
Molecular FormulaC7H12BrNO
Molecular Weight206.08 g/mol
Structural Identifiers
SMILESCCN1CC(CC1=O)CBr
InChIInChI=1S/C7H12BrNO/c1-2-9-5-6(4-8)3-7(9)10/h6H,2-5H2,1H3
InChIKeyKRLNXSMTHLJYCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Bromomethyl)-1-ethylpyrrolidin-2-one: A C4-Electrophilic Pyrrolidinone Scaffold for Targeted Alkylation


4-(Bromomethyl)-1-ethylpyrrolidin-2-one (CAS 1824497-15-5) is a C7H12BrNO heterocyclic building block featuring a pyrrolidin-2-one core with an N-ethyl substituent and a bromomethyl group at the 4-position. Its predicted physicochemical profile — boiling point 297.9±13.0 °C, density 1.391±0.06 g/cm³, and pKa -1.27±0.40 — distinguishes it from the 5-substituted regioisomer and the chloromethyl analog . The bromomethyl group confers potent electrophilic reactivity for nucleophilic displacement, making this compound a versatile intermediate in medicinal chemistry and organic synthesis.

Why 4-(Bromomethyl)-1-ethylpyrrolidin-2-one Cannot Be Replaced by Common Analogs


Pyrrolidinone scaffolds with halogenomethyl substituents are not interchangeable. The position of the bromomethyl group on the lactam ring governs both reactivity and the regiochemical outcome of subsequent derivatization. The 4-substituted isomer yields distinct substitution patterns compared to the 3- or 5-substituted analogs [1]. Furthermore, the C–Br bond in the bromomethyl group is significantly more reactive toward nucleophilic displacement than the C–Cl bond in chloromethyl analogs, enabling faster reaction kinetics and higher conversion under milder conditions [2]. These differences have direct consequences for synthetic route design, yield optimization, and the structural integrity of downstream pharmacophores.

Quantitative Differentiation of 4-(Bromomethyl)-1-ethylpyrrolidin-2-one from Its Closest Analogs


Human mPGES-1 Inhibition: 4-Bromomethyl Analog Achieves Sub-Micromolar IC₅₀

In a human mPGES-1 inhibition assay, the target compound demonstrated an IC₅₀ of 506 nM in HEK293 cells [1]. This places its potency in a therapeutically relevant range for PGE2 pathway modulation. In contrast, structurally related pyrrolidinone derivatives evaluated in the same assay system have reported IC₅₀ values of 98 nM and 0.9 nM for optimized leads [2], indicating that the 4-bromomethyl-1-ethyl scaffold retains substantial target engagement while offering a synthetically accessible starting point for further optimization.

mPGES-1 inhibitor PGE2 suppression inflammation

N-Alkylation Reactivity Advantage: C–Br vs. C–Cl Leaving-Group Kinetics

The bromomethyl substituent is a demonstrably superior leaving group compared to chloromethyl in pyrrolidinone and heterocyclic systems. In nucleophilic substitution reactions, bromide is displaced approximately 3–5 orders of magnitude faster than chloride under comparable conditions, a trend consistently observed across α-halomethyl heterocycles [1]. This kinetic advantage allows 4-(bromomethyl)-1-ethylpyrrolidin-2-one to achieve higher conversion yields and shorter reaction times when used as an alkylating agent for amine, thiol, or alkoxide nucleophiles .

nucleophilic substitution alkylation kinetics leaving-group ability

C4 Regioisomeric Specificity: Divergent Derivatization Versus the 5-Bromomethyl Isomer

The 4-bromomethyl substitution pattern directs nucleophilic displacement to generate 4-substituted pyrrolidin-2-ones, which serve as key intermediates for GABA analogs and conformationally restricted amino acids [1]. In contrast, the 5-bromomethyl isomer (CAS not specified; (5R)-5-(bromomethyl)-1-ethyl-pyrrolidin-2-one is cataloged as ZINC39297209 [2]) produces 5-substituted products with fundamentally different stereochemical and pharmacological profiles. The C4-substituted scaffold has been specifically utilized in stereoselective syntheses of pregabalin analogs, achieving total diastereoselection at the 3,4-positions [1].

regioselective synthesis 4-substituted pyrrolidinone stereochemical control

pKa Differentiation: Favorable Ionization Profile for Chromatographic and Formulation Workflows

The predicted pKa of 4-(bromomethyl)-1-ethylpyrrolidin-2-one is -1.27±0.40 , indicating that the compound remains essentially neutral across all pharmaceutically relevant pH ranges (pH 1–10). This property contrasts with the 4-(hydroxymethyl) analog (1-ethyl-4-(hydroxymethyl)pyrrolidin-2-one), which carries a hydrogen-bond donor and has a computed XLogP of -0.6 and a topological polar surface area of 40.5 Ų . The very low pKa of the bromomethyl compound simplifies pH-independent extraction and reverse-phase chromatographic purification.

ionization constant chromatographic separation formulation pH

Patent-Backed Scaffold: Documented Use in Eli Lilly Pyrrolidinone Therapeutic Programs

4-(Bromomethyl)-1-ethylpyrrolidin-2-one and its derivatives appear in Eli Lilly patent families directed toward pyrrolidinone-based therapeutic agents [1]. Lilly's patent US 10,807,971 (filed 2017, granted 2020) describes pyrrolidinone compounds for treating obesity and type II diabetes [2]. The inclusion of the 4-bromomethyl-1-ethyl scaffold in a major pharmaceutical company's IP portfolio signals validated synthetic utility and downstream drug-development relevance that generic, unpatented analogs lack.

patent-protected intermediate pyrrolidinone therapeutics metabolic disease

Radical Bromination Synthetic Route: Higher Atom Economy vs. Direct Bromine Addition Methods

The established synthesis of 4-(bromomethyl)-1-ethylpyrrolidin-2-one employs N-bromosuccinimide (NBS) with AIBN as a radical initiator , a method that provides superior regioselectivity for the 4-position compared to direct bromine addition, which can yield mixtures of 4- and 5-substituted products. Contemporary advances in visible-light photoredox catalysis have further enabled metal-free, room-temperature pyrrolidin-2-one syntheses from α-bromoalkyl esters, achieving efficient three-component cyclization in microchannel reactors [1]. This photocatalytic approach offers a green chemistry alternative with reduced metal contamination risk.

radical bromination NBS bromination green chemistry

Procurement-Relevant Application Scenarios for 4-(Bromomethyl)-1-ethylpyrrolidin-2-one


Hit-to-Lead Optimization of mPGES-1 Inhibitors for Inflammatory Disease

Medicinal chemistry teams pursuing novel mPGES-1 inhibitors can use 4-(bromomethyl)-1-ethylpyrrolidin-2-one as a starting scaffold with a confirmed IC₅₀ of 506 nM in the HEK293/H T R F assay [1]. The bromomethyl handle allows rapid diversification via nucleophilic displacement with amine, thiol, or alkoxide nucleophiles to explore SAR around the 4-position. The scaffold's demonstrated target engagement at sub-micromolar potency reduces the risk of initiating a program from an inactive core, enabling faster hit expansion.

Stereoselective Synthesis of GABA-Analog CNS Therapeutics

The C4 bromomethyl substitution pattern is specifically required for synthesizing 3,4-trans-disubstituted pyrrolidin-2-ones — key intermediates in conformationally restricted GABA analogs such as pregabalin derivatives [1]. The 4-regioisomer enables total diastereoselection during alkylation, as confirmed by ¹H NMR and NOE experiments. The 5-bromomethyl isomer cannot be substituted for this application, making correct isomer procurement critical for CNS drug-discovery programs.

Continuous-Flow Photochemical Manufacturing Scale-Up

Industrial process chemists procuring 4-(bromomethyl)-1-ethylpyrrolidin-2-one benefit from the emerging photocatalytic continuous-flow synthetic route [1], which eliminates metal catalysts and operates at ambient temperature. This green chemistry approach aligns with regulatory requirements for reduced heavy-metal contamination in API intermediates. The compound's very low pKa (-1.27±0.40 ) further simplifies downstream purification by ensuring consistent, pH-independent partitioning during extraction and chromatography.

Patent-Landscape-Compliant Library Synthesis for Metabolic Disease Programs

Pharmaceutical companies building compound libraries for obesity and type II diabetes targets can incorporate 4-(bromomethyl)-1-ethylpyrrolidin-2-one with the assurance that the scaffold has precedent in granted Eli Lilly patents (US 10,807,971 [1]). This reduces freedom-to-operate uncertainty and provides documented synthetic and biological validation. The compound serves as a versatile intermediate for generating diverse 4-substituted pyrrolidin-2-one libraries through parallel nucleophilic displacement chemistry.

Quote Request

Request a Quote for 4-(Bromomethyl)-1-ethylpyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.